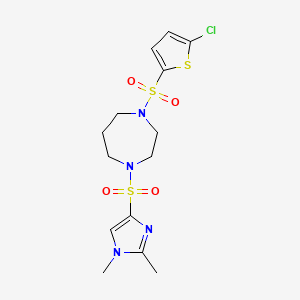![molecular formula C21H19NO5 B2949121 Ethyl 4-[4-(ethoxymethylidene)-1,3-dioxo-1,2,3,4-tetrahydroisoquinolin-2-yl]benzoate CAS No. 750607-46-6](/img/structure/B2949121.png)
Ethyl 4-[4-(ethoxymethylidene)-1,3-dioxo-1,2,3,4-tetrahydroisoquinolin-2-yl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-[4-(ethoxymethylidene)-1,3-dioxo-1,2,3,4-tetrahydroisoquinolin-2-yl]benzoate is a chemical compound with the CAS Number: 750607-46-6 . It has a molecular weight of 365.39 .
Molecular Structure Analysis
The IUPAC name for this compound is ethyl 4- ( (4E)-4- (ethoxymethylene)-1,3-dioxo-3,4-dihydro-2 (1H)-isoquinolinyl)benzoate . The InChI code for this compound is 1S/C21H19NO5/c1-3-26-13-18-16-7-5-6-8-17 (16)19 (23)22 (20 (18)24)15-11-9-14 (10-12-15)21 (25)27-4-2/h5-13H,3-4H2,1-2H3/b18-13+ .Physical And Chemical Properties Analysis
This compound is a powder . The molecular weight of the compound is 365.39 .Applications De Recherche Scientifique
Chemical Synthesis and Rearrangements
Research in the area of chemical synthesis has explored the construction of complex molecular frameworks through reactions like Cope rearrangement and subsequent chemical transformations to introduce further unsaturation or functional groups. For example, Bradbury, Gilchrist, and Rees (1982) described the synthesis of ethyl 4-methoxy-4a-methyl-4aH-benzocycloheptene-5-carboxylate, a compound that undergoes skeletal rearrangement under specific conditions, suggesting a potential area of application for similar compounds in studying molecular rearrangements and reaction mechanisms Bradbury, Gilchrist, & Rees, 1982.
Organometallic Chemistry
In organometallic chemistry, compounds containing metal-carbon bonds are synthesized for various applications, including catalysis and material science. For instance, Barr, Dyke, and Quessy (1983) reported on the cyclopalladation of ethyl N-methyl-N-(3,4-methylenedioxy)benzylglycinate, leading to new isoquinoline derivatives. This highlights the role of such compounds in facilitating new ring syntheses and exploring organometallic reactivity Barr, Dyke, & Quessy, 1983.
Heterocyclic Chemistry
The field of heterocyclic chemistry, which studies the synthesis and properties of rings containing atoms other than carbon, is another potential application area. Compounds similar to Ethyl 4-[4-(ethoxymethylidene)-1,3-dioxo-1,2,3,4-tetrahydroisoquinolin-2-yl]benzoate might be used in synthesizing novel heterocycles with potential pharmaceutical applications. For example, Awad et al. (2002) explored new routes to fused isoquinolines, demonstrating the versatility of such structures in synthesizing complex heterocyclic systems Awad et al., 2002.
Pharmacological Applications
Although specific pharmacological applications of this compound were not found, related compounds have been synthesized and tested for various biological activities. For instance, El-Deen, Anwar, and Hasabelnaby (2016) synthesized novel hexahydroquinoline derivatives containing a benzofuran moiety and evaluated them for their cytotoxic activities against human cancer cell lines, suggesting a potential area for the application of this compound in the development of new therapeutic agents El-Deen, Anwar, & Hasabelnaby, 2016.
Safety and Hazards
Propriétés
IUPAC Name |
ethyl 4-[(4E)-4-(ethoxymethylidene)-1,3-dioxoisoquinolin-2-yl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO5/c1-3-26-13-18-16-7-5-6-8-17(16)19(23)22(20(18)24)15-11-9-14(10-12-15)21(25)27-4-2/h5-13H,3-4H2,1-2H3/b18-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOARREVXSRQKRY-QGOAFFKASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=C1C2=CC=CC=C2C(=O)N(C1=O)C3=CC=C(C=C3)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C=C/1\C2=CC=CC=C2C(=O)N(C1=O)C3=CC=C(C=C3)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-oxo-3-phenyl-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-5-yl]acetic acid](/img/structure/B2949039.png)





![2-[Cyano(1,3,4-thiadiazol-2-yl)amino]-N-[1-[4-(2-methylpropyl)phenyl]ethyl]acetamide](/img/structure/B2949048.png)

![2-(piperazin-1-ylmethyl)-6,7-dihydropyrido[3,2,1-ij]quinolin-3(5H)-one dihydrochloride](/img/no-structure.png)
![5-Bromo-3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole](/img/structure/B2949052.png)


![2-(propylamino)-3-[(1E)-(propylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2949058.png)
![N-benzyl-2-[4-(3-chloro-4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2949060.png)